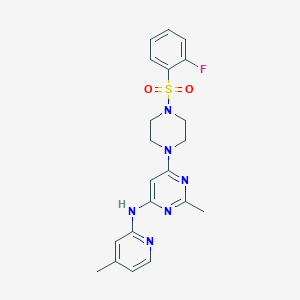

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core, which is known for its wide range of pharmacological activities. The presence of a piperazine ring and a fluorophenyl group further enhances its chemical properties, making it a valuable candidate for medicinal chemistry and drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the compound is produced efficiently and cost-effectively .

Análisis De Reacciones Químicas

Types of Reactions

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that compounds with a similar structure exhibit significant antiviral properties, particularly against mosquito-borne viruses such as Zika and dengue fever. The sulfonamide moiety is critical for enhancing the potency of these compounds against viral targets. For instance, modifications in the piperazine ring have been linked to improved inhibition of specific ion channels associated with viral replication .

Neuropathic Pain Management

Compounds featuring piperazine and sulfonamide groups have shown promise in treating neuropathic pain by acting on calcium ion channels (CaV2.2). The structural modifications in these compounds can lead to increased binding affinity and stability in biological systems, making them suitable candidates for further development as analgesics .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that:

- The presence of a fluorophenyl group significantly enhances the biological activity of the compound.

- Substituents on the piperazine ring can either increase or decrease potency depending on their hydrophobic or hydrophilic nature.

- The pyrimidine core is essential for maintaining the structural integrity and activity of the molecule .

Case Study: Antiviral Efficacy

A study focusing on compounds similar to 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine showed promising results in inhibiting Aedes aegypti channel activity, which is crucial for viral replication. The most potent analogs demonstrated IC50 values in the low micromolar range, indicating strong antiviral potential .

Case Study: Pain Management

In a preclinical model of neuropathic pain, compounds derived from similar structural frameworks exhibited significant analgesic effects compared to traditional treatments like gabapentin and pregabalin. These findings suggest that further exploration into this class of compounds could yield effective new therapies for chronic pain management .

Mecanismo De Acción

The mechanism of action of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the suppression of tumor cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules, such as:

- 2-(pyridin-2-yl)pyrimidine derivatives

- Pyrazine-2-carbonyl piperazine derivatives

- Homopiperazine-1-yl pyridin-3-yl benzamide derivatives

Uniqueness

What sets 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the piperazine ring contributes to its binding affinity and selectivity for specific molecular targets .

Actividad Biológica

The compound 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F2N3O3S, with a molecular weight of 395.4 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a sulfonyl group, which are critical for its biological function.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, compounds with similar structures have been shown to exhibit:

- Inhibition of Monoamine Oxidase (MAO) : Compounds containing piperazine and pyrimidine rings have demonstrated significant inhibitory effects on MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For instance, derivatives have shown IC50 values as low as 0.013 µM against MAO-B, indicating strong potency .

- Antitubercular Activity : Research has indicated that similar derivatives can exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. Compounds in related studies showed IC50 values ranging from 1.35 to 2.18 μM .

Biological Activity Overview

The following table summarizes the biological activities reported for compounds related to the target structure:

| Activity | IC50 Values | References |

|---|---|---|

| MAO-B Inhibition | 0.013 µM | |

| Anti-tubercular | 1.35 - 2.18 μM | |

| Cytotoxicity (HEK-293 Cells) | Non-toxic | |

| Enzyme Inhibition (AChE) | Moderate |

Case Studies

- Antitubercular Efficacy : A study synthesized several derivatives based on the pyrimidine framework and evaluated their efficacy against Mycobacterium tuberculosis. The most promising candidates exhibited low IC50 values, indicating their potential as effective anti-TB agents .

- Neuroprotective Effects : Another investigation focused on compounds with similar piperazine structures showing neuroprotective properties through MAO inhibition. The selectivity for MAO-B over MAO-A suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of these compounds on various human cell lines, including HEK-293 cells. Most compounds were found to be non-toxic at therapeutic concentrations, supporting their safety profile for further development .

Propiedades

IUPAC Name |

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O2S/c1-15-7-8-23-19(13-15)26-20-14-21(25-16(2)24-20)27-9-11-28(12-10-27)31(29,30)18-6-4-3-5-17(18)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRRWCFDIMEXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.